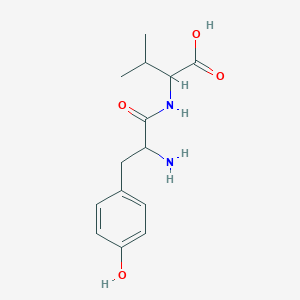

Tyrosyl-Valine

Overview

Description

Tyrosyl-Valine (Tyr-Val) is a dipeptide consisting of the amino acids tyrosine and valine. It is a small molecule that has been found to have various biochemical and physiological effects.

Scientific Research Applications

Neuroprotective and Behavioral Effects

- Dopamine Receptor Protection in Sleep Deprivation: Dietary tyrosine has shown protective effects on striatal dopamine receptors from the adverse effects of REM sleep deprivation in rodents. Tyrosine administration attenuated changes in striatal dopamine D2 receptors and influenced behaviors induced by rapid eye-movement sleep deprivation (Hamdi et al., 1998).

Cardiovascular and Stress Response

- Ventricular Fibrillation Threshold: Tyrosine administration has been observed to decrease vulnerability to ventricular fibrillation in canine hearts. This suggests that tyrosine, possibly acting in the central nervous system, can protect against certain ventricular arrhythmias (Scott et al., 1981).

- Influence on Corticosteroid Response to Stress: Valine and tyrosine have been shown to affect the corticosteroid response to stress, with valine preventing stress-induced increases in brain tryptophan and 5HT turnover. Tyrosine does not have the same effect, and in fact, may attenuate the corticosteroid response to stress when given alone (Joseph & Kennett, 2004).

Antihypertensive Properties

- Blood Pressure Regulation: Valyl-Tyrosine (VY) has been studied for its antihypertensive effects on high-normal blood pressure and mild essential hypertension, indicating significant reduction in systolic and diastolic blood pressure following VY administration. The mechanism seems to involve angiotensin-converting enzyme inhibition (Kawasaki et al., 2000).

Antitumor and Antimetastatic Effects

- Inhibition of Tumor Growth and Metastasis: The tripeptide tyroservatide (tyrosyl-seryl-valine) has demonstrated anti-tumor effects on experimental hepatocarcinoma, lung cancers, and other types. It inhibited subcutaneous tumor growth and markedly decreased lung metastases, with potential implications for clinical applications as an anticancer drug (Zheng et al., 2007).

Protein Synthesis and Brain Function

- Protein Precursors in Mouse Brain: Studies on the metabolism of carboxyl-labeled amino acids like tyrosine and valine in mouse brain have provided insights into the incorporation of these isotopes into protein, with nearly 90% of the label in the precursor amino acid itself at certain time intervals. This understanding is crucial for further research on the structural stability of proteins and enzymes involved (Banker & Cotman, 1971).

Mechanism of Action

Target of Action

Tyrosyl-Valine is a dipeptide composed of tyrosine and valine . It is an incomplete breakdown product of protein digestion or protein catabolism . Some dipeptides are known to have physiological or cell-signaling effects although most are simply short-lived intermediates on their way to specific amino acid degradation pathways .

Mode of Action

It is known that dipeptides can interact with various targets in the body, potentially influencing physiological processes

Biochemical Pathways

This compound, being composed of tyrosine and valine, may be involved in the metabolic pathways of these two amino acids. Valine is an essential amino acid and a type of branched-chain amino acid, involved in various metabolic pathways . Tyrosine, on the other hand, is involved in several disorders due to deficiencies in specific enzymes in the tyrosine catabolic pathway .

Pharmacokinetics

As a dipeptide, it is likely to be absorbed in the gut and distributed throughout the body, where it may be further metabolized or excreted .

Result of Action

It has been identified as an important variable in vinegar samples, with higher amounts found in fruit vinegars than grain vinegars . This suggests that it may contribute to the antioxidant properties of these vinegars .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the production techniques, chemical reactions, physical changes, and microbial activities during the brewing process of vinegar can affect the types and concentrations of bioactive compounds present, including this compound .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-8(2)12(14(19)20)16-13(18)11(15)7-9-3-5-10(17)6-4-9/h3-6,8,11-12,17H,7,15H2,1-2H3,(H,16,18)(H,19,20)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYOQKMOWUDVWCR-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

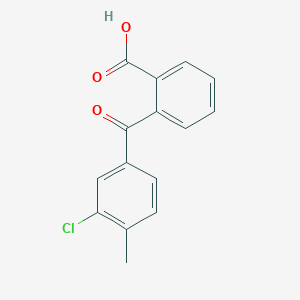

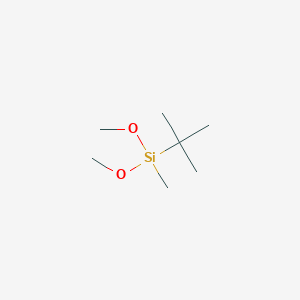

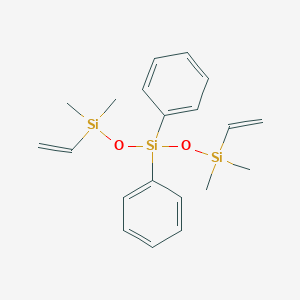

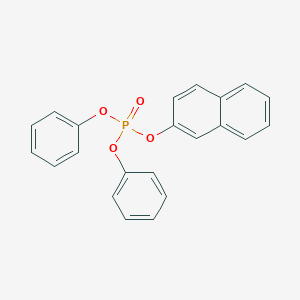

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

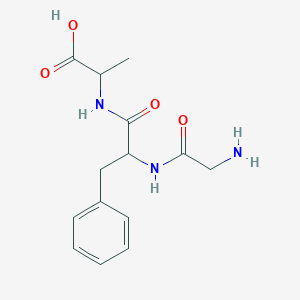

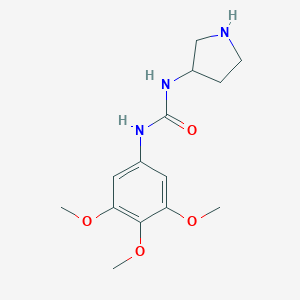

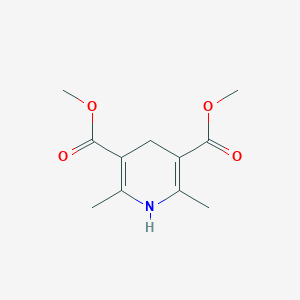

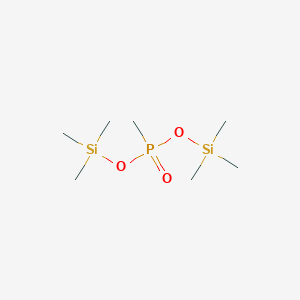

Feasible Synthetic Routes

Q & A

Q1: How was the structure of Tyrosyl-Valine determined in the study?

A2: The research by [] employed mass spectrometry to determine the amino acid sequence of peptides. Specifically, they analyzed the 2,4-dinitrophenyl-peptide methyl esters derived from the peptides. This technique allowed them to elucidate the structure of several simple peptides, including this compound, by analyzing the fragmentation patterns and mass-to-charge ratios of the derivatized peptides.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-bromophenyl)carbamoyl]benzoic Acid](/img/structure/B99321.png)